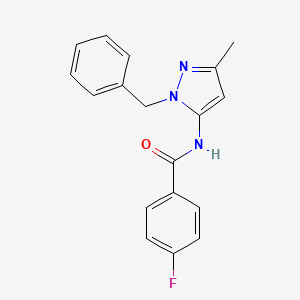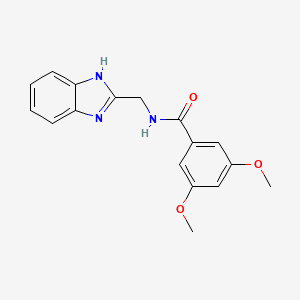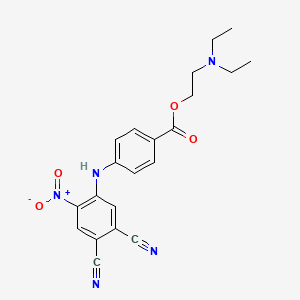![molecular formula C17H12N2O5 B4323315 methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B4323315.png)
methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate
Descripción general
Descripción
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate is a complex organic compound that features a benzodioxole moiety and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a benzoate ester through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or halogen groups.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
- Methyl 4-([3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]methyl)benzoate
Uniqueness
Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to the presence of both the benzodioxole and oxadiazole moieties, which confer distinct electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-21-17(20)11-4-2-10(3-5-11)16-18-15(19-24-16)12-6-7-13-14(8-12)23-9-22-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLRTEGYOXMDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B4323241.png)
![4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID](/img/structure/B4323251.png)
![N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE](/img/structure/B4323266.png)
![4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4323267.png)
![2-(NAPHTHALEN-1-YLOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4323271.png)
![ETHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4323273.png)


![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-CHLORO-3,5-DIMETHYLPHENYL) ETHER](/img/structure/B4323301.png)
![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER](/img/structure/B4323317.png)
![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DIFLUOROPHENYL) ETHER](/img/structure/B4323321.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE](/img/structure/B4323328.png)

![5-{[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID](/img/structure/B4323343.png)
